molecular formula C17H22N2O B182868 N-(4-aminophenyl)adamantane-1-carboxamide CAS No. 121768-35-2

N-(4-aminophenyl)adamantane-1-carboxamide

Cat. No. B182868
M. Wt: 270.37 g/mol
InChI Key: XGGLTPOHAVZWGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Aryl (benzyl)adamantane-1-carboxamides were synthesized in 54–87% yields by the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine on heating at 80°C for 8 hours . This method provides a one-step procedure for the synthesis of N-substituted adamantane-1-carboxamides in high yields .


Molecular Structure Analysis

The molecular structure of N-(4-aminophenyl)adamantane-1-carboxamide can be represented by the IUPAC Standard InChIKey: QBJMRSCAECWAKC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of N-aryladamantane-1-carboxamides involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine . This reaction occurs under heating at 80°C for 8 hours .

Scientific Research Applications

Catalytic Synthesis and Characterization

N-(4-aminophenyl)adamantane-1-carboxamide and related compounds have been explored in various synthetic and characterization studies. A notable example is the catalytic synthesis of N-aryl(benzyl)adamantane-1-carboxamides, including the synthesis of N-(4-aminophenyl)adamantane-1-carboxamide derivatives, through reactions involving adamantane-1-carboxylic acid and aromatic amines (Shishkin et al., 2020). Additionally, there is research on synthesizing carboxamides with multiple adamantane fragments, contributing to a better understanding of their structural and chemical properties (Kas’yan et al., 2007).

Polyamide and Polyimide Synthesis

The molecule has been used in synthesizing new polyamides and polyimides, highlighting its application in material science. For instance, new polyamides with inherent viscosities and amorphous nature were prepared from diamines containing adamantane groups, demonstrating potential in various industrial applications (Liaw & Liaw, 1999).

Potential in Antimicrobial and Antiviral Research

Research has also been conducted on adamantane derivatives for their potential antimicrobial and antiviral properties. For example, a series of 1-adamantanecarboxamides was synthesized and examined for their potency as selective 5-HT2 receptor antagonists, which could have implications in medical research (Fujio et al., 2000). Another study explored the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with adamantyl moieties for anti-influenza virus activity, indicating potential applications in antiviral drug development (Göktaş et al., 2012).

Optical and Mechanical Properties in Polymers

The compound's derivatives have been utilized in studying the optical and mechanical properties of polymers. For example, adamantane-containing polyimides were synthesized, showing high glass transition temperatures and excellent optical transparency, suggesting applications in optical and optoelectronic fields (Miao et al., 2020).

Neuroprotective Agent Research

There is also research on fluorescent heterocyclic adamantane amines as multifunctional neuroprotective agents, indicating the potential use of these compounds in neurological studies and drug development (Joubert et al., 2011).

properties

IUPAC Name

N-(4-aminophenyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGLTPOHAVZWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395966
Record name N-(4-aminophenyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)adamantane-1-carboxamide

CAS RN

121768-35-2
Record name N-(4-aminophenyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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